3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(25-24-18)28-13-19-23-21(26-27-19)16-7-9-17(22)10-8-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOVLYDGNQCVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.32 g/mol. The presence of the 1,2,4-oxadiazole moiety combined with pyridazine and thioether functionalities contributes to its diverse biological activities.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in Table 1.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 3a | 0.22 | Staphylococcus aureus |
| 3b | 0.25 | Escherichia coli |
| 3c | 0.30 | Pseudomonas aeruginosa |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
Studies have also highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, in vitro assays showed that certain derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Table 2 presents the IC50 values for these compounds.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3d | 10.38 | MCF-7 |
| 3e | 8.25 | A549 |
| 3f | 12.00 | HeLa |
The mechanism of action appears to involve the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and p53 expression in treated cells .
3. Anticonvulsant Activity
The anticonvulsant properties of similar oxadiazole derivatives have been explored using animal models. In a study evaluating seizure protection, compounds demonstrated effective dose responses in both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models.
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| 3g | 24.38 | MES |
| 3h | 88.23 | PTZ |
These findings suggest that modifications in the chemical structure can enhance anticonvulsant efficacy .
Case Study: Antimicrobial Efficacy
In a comprehensive study published in ACS Omega, a series of oxadiazole derivatives were tested against common pathogens. The lead compound exhibited a remarkable MIC value comparable to standard antibiotics, highlighting its potential for further development into therapeutic agents .
Case Study: Cancer Cell Line Studies
Research published in MDPI indicated that certain oxadiazole-based compounds led to significant growth inhibition in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
These analogs share the pyridazine-oxadiazole scaffold but differ in substituents, enabling insights into structure-activity relationships (SAR).
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Key Observations:
Electronic Effects: The bromine substituent in the target compound and enhances electrophilicity compared to the fluorine and trifluoromethyl groups in , which may influence binding affinity in biological targets .
Synthetic Accessibility: Synthesis of such compounds typically involves condensation of thiosemicarbazides with aldehydes, followed by cyclization (e.g., using HCl/ethanol reflux, as in ). The target compound’s ethylphenyl group may require additional steps for regioselective substitution compared to methyl or trifluoromethyl analogs .
The sulfur bridge in all three compounds may facilitate redox activity or coordination with metal ions, relevant in catalysis or sensor design .
Computational Insights :
- Density-functional theory (DFT) calculations (e.g., B3LYP functional ) could predict the target compound’s stability, with bromine and ethyl groups likely contributing to a higher HOMO-LUMO gap compared to .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine, and how are key intermediates optimized?
- Methodology : The compound’s synthesis likely involves multi-step heterocyclic coupling. For example, oxadiazole precursors (e.g., 3-(4-bromophenyl)-1,2,4-oxadiazole) are synthesized via condensation of thiosemicarbazides with aromatic aldehydes under acidic reflux (e.g., HCl in ethanol, 80°C, monitored by TLC) . Subsequent thioether formation may use Mannich base reactions, where oxadiazole-thiol intermediates react with halides or alcohols in ethanol under reflux (10–12 hours) with formaldehyde .
- Optimization : Adjusting stoichiometry of formaldehyde (37%) and reaction time (e.g., 12 hours vs. shorter durations) can improve yields. Recrystallization in aqueous ethanol enhances purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR/FTIR : Confirm functional groups (e.g., oxadiazole C=N stretch at ~1610 cm⁻¹, pyridazine ring protons at δ 7.5–8.5 ppm).
- X-ray crystallography : Resolves π-halogen interactions (e.g., bromophenyl packing) and bond angles (e.g., C–Br bond length ~1.89 Å) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺] for C₂₀H₁₅BrN₄OS: calculated 455.02, observed 455.03) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Case Study : Discrepancies in ¹H NMR shifts (e.g., pyridazine protons varying by ±0.2 ppm) may arise from solvent polarity or trace impurities.
- Methodology :
- Standardization : Use deuterated DMSO or CDCl₃ for consistent solvent effects.
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish pyridazine C–H coupling from aromatic protons) .
- HPLC-PDA : Quantify impurities (>99% purity threshold) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology :
- DFT Calculations : Optimize geometry (e.g., Gaussian 16, B3LYP/6-31G*) to model electrophilic sites (e.g., sulfur in thioether for SN2 reactions) .
- Molecular Docking : Screen for binding to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina, focusing on oxadiazole’s electron-deficient ring .
Q. How does the bromophenyl moiety influence the compound’s solid-state packing and solubility?
- Data from Crystallography :
| Parameter | Value | Source |
|---|---|---|
| C–Br bond length | 1.89 Å | |
| π-π stacking distance | 3.5–3.8 Å | |
| Solubility in DMSO | 12 mg/mL (25°C) |
- Impact : Bromine’s steric bulk reduces aqueous solubility but enhances halogen bonding in co-crystals .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during oxadiazole-thioether coupling?
- Challenge : Competing oxidation of thiol to disulfide.
- Solution : Use inert atmosphere (N₂/Ar) and reducing agents (e.g., DTT) during coupling . Monitor via TLC (hexane:EtOAc 7:3, Rf ~0.5 for product) .
Q. How to validate biological activity (e.g., antimicrobial) while accounting for cytotoxicity?
- Protocol :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (concentration range: 1–100 µg/mL) .
- Cytotoxicity : Parallel MTT assays on mammalian cells (e.g., HEK293) to determine selectivity indices .
Data Contradiction Analysis
Q. Why do different studies report varying yields (40–75%) for analogous oxadiazole derivatives?
- Root Cause : Variations in catalyst (HCl vs. H₂SO₄), solvent (ethanol vs. DMF), or workup (recrystallization vs. column chromatography) .
- Resolution : Design a Design of Experiment (DoE) to optimize parameters (e.g., response surface methodology for temperature and catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
